molecular formula C7H6F3NO2 B8354101 2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)-

2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)-

Cat. No.: B8354101
M. Wt: 193.12 g/mol
InChI Key: NUUWPSHUQQLDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol, 5-hydroxy-alpha-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)5-2-1-4(12)3-11-5/h1-3,6,12-13H

InChI Key

NUUWPSHUQQLDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (4.66 g, 36.3 mmol) was added to the mixture of pyridin-3-ol (2.00 g, 21.0 mmol) and 1-ethoxy-2,2,2-trifluoroethanol (3.30 g, 23.1 mmol), and the mixture was stirred for 4 hours at 100° C. under nitrogen atmosphere. This reaction solution was cooled to room temperature, followed by adding water and ethyl acetate to the reaction solution, washing the organic layer with a saturated saline solution, drying the layer with anhydrous sodium sulfate, and thereafter concentration under reduced pressure. The obtained residue was purified by silica gel column chromatography (Purif-Pack SI200, hexane:ethyl acetate:=40:60) to obtain the title compound (780 mg, yield: 19%) as a white amorphous.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

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